molecular formula C12H15N3 B13632889 4-isopropyl-1-phenyl-1H-pyrazol-5-amine

4-isopropyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B13632889
M. Wt: 201.27 g/mol
InChI Key: PUMZKKAZOSLNRZ-UHFFFAOYSA-N
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Description

4-Isopropyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of isopropyl hydrazine with phenylacetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

    Substitution: N-alkylated pyrazole derivatives.

Scientific Research Applications

4-Isopropyl-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isopropyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-1H-pyrazol-5-amine
  • 1-Phenyl-1H-pyrazol-5-amine
  • 4-Isopropyl-1-phenyl-1H-pyrazole

Uniqueness

4-Isopropyl-1-phenyl-1H-pyrazol-5-amine stands out due to its unique combination of isopropyl and phenyl groups attached to the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-phenyl-4-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-9(2)11-8-14-15(12(11)13)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3

InChI Key

PUMZKKAZOSLNRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(N=C1)C2=CC=CC=C2)N

Origin of Product

United States

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